molecular formula C9H13BO3 B1310442 3-Isopropoxyphenylboronic acid CAS No. 216485-86-8

3-Isopropoxyphenylboronic acid

Cat. No. B1310442
M. Wt: 180.01 g/mol
InChI Key: UKZVUHVNTYDSOP-UHFFFAOYSA-N
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Description

3-Isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It is an off-white solid and is used as a reactant for the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 (GSK-3) inhibitory activity, modulators of survival motor neuron (SMN) protein, and inhibitors of cholesteryl ester transfer protein (CETP) .


Molecular Structure Analysis

The molecular structure of 3-Isopropoxyphenylboronic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . The molecular weight of the compound is 180.01 .


Chemical Reactions Analysis

3-Isopropoxyphenylboronic acid is used as a reactant in the synthesis of various compounds. It has been used in the synthesis of heteroaryl benzylureas with GSK-3 inhibitory activity, modulators of SMN protein, and inhibitors of CETP .


Physical And Chemical Properties Analysis

3-Isopropoxyphenylboronic acid is a solid at 20°C . It has a melting point of 81°C and a boiling point of 199°C . The compound is soluble in methanol . It has a density of 1.1 g/cm³ and a molar refractivity of 50 Å .

Scientific Research Applications

Metabolic Engineering for Chemical Production

Research has demonstrated the potential of metabolic engineering in producing valuable chemicals from renewable resources. For example, Corynebacterium glutamicum has been engineered to produce 3-hydroxypropionic acid (3-HP), a platform chemical with numerous industrial applications, from glucose and xylose (Zhen Chen et al., 2017). This approach not only showcases the versatility of 3-Isopropoxyphenylboronic acid in facilitating chemical synthesis but also underscores the trend towards biotechnological methods for sustainable chemical production.

Biosynthetic Pathways for Chemical Production

The development of biosynthetic pathways is central to producing bio-based chemicals. Research into 3-hydroxypropionic acid, a related chemical, highlights the potential for synthesizing valuable compounds through engineered pathways in microorganisms (Xinglin Jiang et al., 2009). These studies pave the way for the application of 3-Isopropoxyphenylboronic acid in creating novel biosynthesis routes for various chemicals.

Functionalized Nanocomposites for Biological Applications

The functionalization of nanomaterials with phenylboronic acids, including variants like 3-Isopropoxyphenylboronic acid, offers new avenues for biological applications. For instance, a novel aminophenylboronic acid functionalized magnetic Fe3O4/zeolitic imidazolate framework-8/APBA nanocomposite has been developed for the specific recognition of glycoproteins and glycopeptides (Shan-Feng Li et al., 2018). This highlights the potential of 3-Isopropoxyphenylboronic acid derivatives in advanced materials science, particularly in targeted molecular recognition and separation technologies.

Advanced Materials for Drug Delivery

The development of smart materials for controlled drug delivery is another promising application. Research has shown that glucose-sensitive films, modified with phenylboronic acid derivatives, can be utilized for the controlled release of drugs in response to glucose levels, suggesting potential for diabetes management technologies (Zhibo Ding et al., 2009).

Safety And Hazards

3-Isopropoxyphenylboronic acid is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

Boronic acids and their derivatives, such as 3-Isopropoxyphenylboronic acid, have been utilized to create self-healing polymers and hydrogels . This suggests potential future directions in the development of mechanically robust organic crystals that are capable of self-repair for durable all-organic electronics and soft robotics .

properties

IUPAC Name

(3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZVUHVNTYDSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408157
Record name 3-Isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxyphenylboronic acid

CAS RN

216485-86-8
Record name 3-Isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isopropoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Commins, MB Al-Handawi, DP Karothu, G Raj… - Chemical …, 2020 - pubs.rsc.org
… 1 Preparation and mechanical reconfiguration of crystals of 3-isopropoxyphenylboronic acid catechol ester, 3. (A) A general scheme for preparation of the ester (3) from 3-…
Number of citations: 39 pubs.rsc.org
L Lan, L Li, P Naumov, H Zhang - Chemistry of Materials, 2023 - ACS Publications
… Subsequently, the same group reported an efficiently self-healing borate compound, 3-isopropoxyphenylboronic acid catechol ester. (120) The formation of transesterification and …
Number of citations: 0 pubs.acs.org
S Yonezawa, T Yamamoto, H Yamakawa… - Journal of Medicinal …, 2012 - ACS Publications
Improvement of a drug’s binding activity using the conformational restriction approach with sp 3 hybridized carbon is becoming a key strategy in drug discovery. We applied this …
Number of citations: 58 pubs.acs.org
T Mizuhara, T Mizuhara - Development of Novel Anti-HIV …, 2013 - Springer
Using facile synthetic approaches to pyrimido[1,2-c][1,3]benzothiazin-6-imines and related tricyclic derivatives, the parallel structural optimizations were investigated for the central 1,3-…
Number of citations: 3 link.springer.com

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